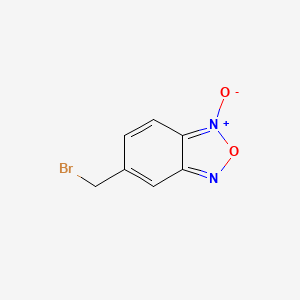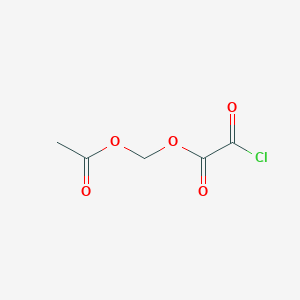
4-(2-Methylpropyl)benzene-1-sulfonothioic O-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methylpropyl)benzene-1-sulfonothioic O-acid is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a sulfonothioic acid group attached to a benzene ring, which is further substituted with a 2-methylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropyl)benzene-1-sulfonothioic O-acid typically involves electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This allows for the efficient and scalable synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methylpropyl)benzene-1-sulfonothioic O-acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonothioic acid group to a thiol group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine, chlorine, and nitric acid are used for halogenation and nitration reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce thiols .
Aplicaciones Científicas De Investigación
4-(2-Methylpropyl)benzene-1-sulfonothioic O-acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Methylpropyl)benzene-1-sulfonic acid
- 4-(2-Methylpropyl)benzene-1-thioic acid
- 4-(2-Methylpropyl)benzene-1-sulfonamide
Uniqueness
4-(2-Methylpropyl)benzene-1-sulfonothioic O-acid is unique due to the presence of both sulfonothioic acid and 2-methylpropyl groups, which confer distinct chemical properties and reactivity compared to similar compounds .
This article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
| 138372-23-3 | |
Fórmula molecular |
C10H14O2S2 |
Peso molecular |
230.4 g/mol |
Nombre IUPAC |
hydroxy-[4-(2-methylpropyl)phenyl]-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C10H14O2S2/c1-8(2)7-9-3-5-10(6-4-9)14(11,12)13/h3-6,8H,7H2,1-2H3,(H,11,12,13) |
Clave InChI |
QYWKCXREPNMYPI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)S(=O)(=S)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









